N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide
Description
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a benzamide derivative characterized by a tertiary amide linkage and a dimethyl-oxo-phenyl-ethyl substituent.
Properties
CAS No. |
56965-16-3 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C17H17NO2/c1-17(2,15(19)13-9-5-3-6-10-13)18-16(20)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,18,20) |
InChI Key |
PZQPMVQLTCLXNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Amidation via Nitroalkane One-Pot Reaction
A notable method for preparing benzamide derivatives structurally similar to N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide involves a one-pot amidation of primary nitroalkanes. This method was described by Johnston et al. and involves the following key steps:
- Reactants and Conditions : The reaction uses a nitroalkane (e.g., (2-nitroethyl)benzene), an amine (such as (S)-1-phenylethan-1-amine), and reagents including isopentyl nitrite, sodium nitrite, and a halonium source in a solvent like dimethylformamide (DMF) or dimethoxyethane (DME).
- Procedure : Nitroalkane and amine are stirred with isopentyl nitrite and sodium nitrite at room temperature for an extended period (e.g., 48 hours). The reaction mixture is then quenched with acid and extracted with dichloromethane (DCM).
- Catalysis and Oxidation : The addition of halonium sources (e.g., N-iodosuccinimide, NIS) and potassium carbonate under oxygen atmosphere facilitates the oxidation and amidation steps.
- Yield and Purification : The amide product is isolated by flash column chromatography, yielding approximately 70% of the target amide as a white solid.
- Characterization : The product formation is confirmed by ^1H NMR and comparison with literature data.
This method is advantageous due to its one-pot nature, avoiding isolation of intermediates and allowing mild reaction conditions at room temperature. It has been applied to synthesize 2-phenyl-N-(1-phenylethyl)acetamide and can be adapted for related benzamide derivatives.
Amidation via Acyl Chloride or Isocyanate Intermediates
Another classical approach to synthesizing benzamide derivatives involves the reaction of benzoyl chloride or related acyl chlorides with amines:
- Preparation of Acyl Chloride : Benzoyl chloride or substituted benzoyl chlorides are prepared from the corresponding benzoic acids using reagents like thionyl chloride or oxalyl chloride.
- Amide Formation : The acyl chloride is reacted with an amine (e.g., 1,1-dimethyl-2-oxo-2-phenylethyl amine) in the presence of a base such as triethylamine in solvents like acetonitrile or dichloromethane.
- Reaction Conditions : Typically performed at low temperatures (0–25 °C) to control reactivity and minimize side reactions.
- Yields : Moderate to good yields (40–75%) depending on the substrate and reaction conditions.
- Example : The synthesis of N-(2-oxo-2-phenylethyl)benzamide has been reported using triethylamine in acetonitrile at 20 °C with an overall yield of 40%.
This method is well-established and widely used in organic synthesis for amide bond formation, offering straightforward access to benzamide derivatives.
Suzuki Cross-Coupling and Oxidation for Benzamide Derivatives
For substituted benzamide derivatives, Suzuki cross-coupling followed by oxidation of aldehydes to acids and subsequent amidation offers a synthetic strategy:
- Step 1 : Suzuki cross-coupling of aryl bromides with phenylboronic acid to form biphenyl aldehydes.
- Step 2 : Oxidation of aldehydes to carboxylic acids using aqueous potassium permanganate.
- Step 3 : Conversion of acids to benzamides via reaction with amines or amide coupling reagents.
While this method is more elaborate, it allows for structural diversification of the benzamide core, which could be tailored to synthesize this compound analogues.
Data Table: Summary of Preparation Methods
In-Depth Analysis
- The one-pot amidation method is particularly notable for its operational simplicity and relatively high yield, making it suitable for synthesizing benzamide derivatives with complex substituents such as the 1,1-dimethyl-2-oxo-2-phenyl-ethyl group.
- The acyl chloride route , despite being classical, may suffer from moderate yields and requires careful handling of reactive acyl chlorides and bases.
- The Curtius rearrangement offers a synthetic route to benzamide-containing heterocycles but involves more steps and specialized reagents.
- The Suzuki coupling strategy is valuable for generating substituted benzamides but is indirect and involves multiple transformations.
Chemical Reactions Analysis
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the development of complex molecules. It is particularly useful in the synthesis of photoinitiators and other functional materials, which are essential in polymer chemistry and materials science.
Biological Research
Potential Biological Activities
Research has indicated that this compound exhibits interactions with specific enzymes and receptors, suggesting potential biological activities. These interactions are critical for understanding its pharmacodynamics and pharmacokinetics. Preliminary investigations have focused on its efficacy and safety profile, paving the way for further studies on its therapeutic applications.
Pharmaceutical Applications
Pharmaceutical Intermediate
The compound is being explored as a pharmaceutical intermediate or active ingredient due to its unique chemical properties. Its potential applications include:
- Drug Development : Investigations into its structure-activity relationships (SAR) have revealed promising pharmacological profiles that separate desired effects from undesired ones .
- Therapeutic Uses : Studies have shown that derivatives of this compound can inhibit specific enzyme activities related to inflammatory responses, making it a candidate for anti-inflammatory drugs .
Industrial Applications
Use in Polymer Production
this compound is also utilized in the production of polymers, coatings, and adhesives. Its unique properties contribute to the stability and performance of these materials in various industrial applications.
Case Study 1: Photoinitiators
A study demonstrated that derivatives of this compound could be effectively used as photoinitiators in UV-curable coatings. The research highlighted the compound's ability to initiate polymerization upon exposure to UV light, leading to faster curing times and improved coating properties.
Case Study 2: Anti-inflammatory Activity
In a pharmacological study, this compound was tested for its anti-inflammatory effects on human cells. The results indicated a significant reduction in inflammatory markers when treated with the compound, supporting its potential use in therapeutic formulations targeting inflammatory diseases .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Chemical Synthesis | Building block for organic synthesis; used in photoinitiators and functional materials | Effective in polymerization processes |
| Biological Research | Interactions with enzymes/receptors; potential therapeutic uses | Anti-inflammatory effects observed |
| Pharmaceutical | Intermediate for drug development; promising SAR profiles | Inhibitory effects on inflammatory pathways |
| Industrial | Used in polymers, coatings, adhesives; enhances stability | Improves performance characteristics |
Mechanism of Action
The mechanism of action of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular interactions involved .
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Synthesis: Reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol yields this compound.
- Key Features :
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- Synthesis: Derived from 2-methylbenzoyl chloride and 1-aminoanthraquinone.
- Like the above compound, it possesses an N,O-bidentate group for chelation-assisted catalysis .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Synthesis : Benzoyl chloride and 3,4-dimethoxyphenethylamine react to form Rip-B (80% yield, m.p. 90°C).
- Key Features :
Pharmacologically Active Benzamide Analogs
Nitazoxanide (NTZ)
- Structure : 2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide.
- Activity: Broad-spectrum antiparasitic agent targeting Trypanosoma brucei and other protozoa. The nitro-thiazole group is critical for its redox-mediated mechanism .
- Comparison : Unlike N-(1,1-dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, NTZ’s thiazole ring and nitro group confer distinct electronic properties and bioactivity.
N-(Thiazol-2-yl)-benzamide Derivatives
- Examples : Ligands with this moiety target kinases, GPCRs, and antimicrobial pathways.
- Key Feature : The thiazole ring enhances hydrogen-bonding capacity and metabolic stability, a contrast to the dimethyl-oxo-phenyl group in the target compound .
Key Structural and Functional Insights
- Bidentate Directing Groups: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide share N,O-bidentate motifs, enabling applications in C–H activation chemistry.
Biological Activity
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a compound of significant interest due to its unique molecular structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzamide moiety with a dimethyl ketone substituent. Its molecular formula is CHNO with a molecular weight of approximately 267.32 g/mol. The compound's structure is characterized by a phenyl group attached to a carbonyl carbon, further substituted with two methyl groups, which contributes to its distinctive chemical properties and potential biological activities.
The mechanism of action for this compound involves interactions with specific enzymes and receptors within biological systems. These interactions may modulate various cellular processes, including apoptosis and cell proliferation. Research indicates that the compound may influence pathways related to cancer cell growth and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC (µM) | Effect Observed |
|---|---|---|
| Human Colon Adenocarcinoma (HT-29) | 25.72 ± 3.95 | Induces apoptosis |
| Human Lung Adenocarcinoma (A549) | 15.40 ± 2.50 | Suppresses tumor growth |
| Human Breast Cancer (MCF7) | 20.10 ± 4.20 | Inhibits cell proliferation |
These results suggest that this compound may serve as a potential lead compound for developing new anticancer therapies .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .
Case Studies
Case Study 1: Anticancer Efficacy in Vivo
In an animal model study, this compound was administered to mice bearing tumors derived from human lung adenocarcinoma cells. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential therapeutic efficacy against lung cancer .
Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that this compound induces apoptosis through the activation of caspase pathways in cancer cells. Flow cytometry analysis confirmed increased levels of apoptotic markers upon treatment with the compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, and how can reaction conditions be optimized for purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzamide derivatives with diketone intermediates under reflux conditions. For example, analogous compounds are synthesized via condensation reactions in polar aprotic solvents (e.g., DMF) at 80–100°C for 4–6 hours . Purification via flash chromatography or recrystallization (e.g., methanol/water mixtures) is critical. Analytical validation using HPLC (>95% purity) and NMR (e.g., confirming absence of unreacted starting materials) ensures product integrity .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves the structure. Key interactions include bifurcated N–H···O and C–H···O hydrogen bonds, forming R²₁(7) and R²₂(8) ring motifs. π-π stacking between aromatic rings and weak C–H···π interactions further stabilize the lattice .
Q. What pharmacological activities are associated with this compound, and how are they evaluated experimentally?
- Methodological Answer : In vitro assays (e.g., PARP-1 inhibition, Bcl-2 protein binding) are conducted using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization. Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) validate target specificity .
Q. Which analytical techniques are essential for characterizing its physicochemical properties?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Solubility is determined in PBS (pH 7.4) using UV-Vis spectroscopy. LogP values are calculated via HPLC retention times or shake-flask methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Systematic replication using standardized protocols (e.g., CLIA-certified labs) and meta-analysis of dose-response data across studies are recommended. Structural analogs (e.g., N-substituted benzamides) should be compared via crystallography to identify activity-determining motifs .
Q. What computational strategies predict binding affinities and selectivity for target proteins?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and quantum mechanical/molecular mechanical (QM/MM) hybrid models evaluate binding kinetics. Quantitative structure-activity relationship (QSAR) models, trained on IC₅₀ data from analogs, predict substituent effects on activity .
Q. How does the electron distribution in the benzamide core influence reactivity and biological interactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density, identifying nucleophilic (amide oxygen) and electrophilic (carbonyl carbon) sites. Comparative NMR studies (¹³C chemical shifts) validate computational predictions .
Q. What strategies improve synthetic yield without compromising stereochemical integrity?
- Methodological Answer : Catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) enhances enantioselectivity. Reaction monitoring via in situ IR spectroscopy optimizes intermediate formation. Microwaves or flow reactors reduce side reactions .
Q. How do substituent modifications on the benzamide core alter structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with halogen (Cl, F), methoxy, or alkyl substituents. Activity cliffs are identified via hierarchical clustering of IC₅₀ data. X-ray crystallography of analog-target complexes (e.g., PARP-1) reveals steric and electronic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
